molecular formula C8H8ClN3 B13033739 5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine

5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B13033739
M. Wt: 181.62 g/mol
InChI Key: AFCKIZRMWXSPLN-UHFFFAOYSA-N
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Description

5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach is the construction of the pyridine ring starting from 4-aminoimidazole and 1,3-dicarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using readily available starting materials such as 2,3-diaminopyridine derivatives. These methods typically include nucleophilic substitution reactions, reduction of nitro groups, and cyclization reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like iodine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C8H8ClN3/c1-2-7-10-5-3-4-6(9)11-8(5)12-7/h3-4H,2H2,1H3,(H,10,11,12)

InChI Key

AFCKIZRMWXSPLN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)C=CC(=N2)Cl

Origin of Product

United States

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